molecular formula C26H27N3O2 B2433042 N-((1-nicotinoylpiperidin-4-yl)methyl)-2,2-diphenylacetamide CAS No. 1396583-65-5

N-((1-nicotinoylpiperidin-4-yl)methyl)-2,2-diphenylacetamide

Cat. No. B2433042
CAS RN: 1396583-65-5
M. Wt: 413.521
InChI Key: XOHMQKLNKQZIFZ-UHFFFAOYSA-N
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Description

N-((1-nicotinoylpiperidin-4-yl)methyl)-2,2-diphenylacetamide, also known as NDMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. NDMA is a derivative of diphenylmethylpiperazine, which is a class of compounds that has been extensively studied for their pharmacological properties.

Scientific Research Applications

Oxidation Reactivity

Research by Pailloux et al. (2007) delves into the chemical oxidation of compounds similar to N-((1-nicotinoylpiperidin-4-yl)methyl)-2,2-diphenylacetamide, focusing on their reactivity channels. This study is crucial for understanding the oxidation behavior of such compounds, which can inform their application in chemical synthesis and drug design (Pailloux et al., 2007).

Antimicrobial Activity

Kumar and Mishra (2015) explored the antimicrobial properties of derivatives similar to N-((1-nicotinoylpiperidin-4-yl)methyl)-2,2-diphenylacetamide. Their findings suggest potential applications in developing antimicrobial agents (Kumar & Mishra, 2015).

Analgesic Activity

Kumar et al. (2019) synthesized and tested analogues of N-((1-nicotinoylpiperidin-4-yl)methyl)-2,2-diphenylacetamide for analgesic activity. This research indicates potential therapeutic applications in pain management (Kumar et al., 2019).

Anticancer Properties

Muruganandam et al. (2013) synthesized N-((Diphenylamino)methyl)acetamide and its metal complexes, revealing their antibacterial, antifungal, and anticancer activities. This study highlights the compound's potential in developing new anticancer agents (Muruganandam et al., 2013).

Structural Analysis and Drug Design

Research by Huang et al. (2001) on the structure-activity relationships of similar compounds contributes to a deeper understanding of their binding properties, which is vital for drug design and development (Huang et al., 2001).

properties

IUPAC Name

2,2-diphenyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2/c30-25(24(21-8-3-1-4-9-21)22-10-5-2-6-11-22)28-18-20-13-16-29(17-14-20)26(31)23-12-7-15-27-19-23/h1-12,15,19-20,24H,13-14,16-18H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHMQKLNKQZIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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